N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . These compounds have been reported to possess significant biological importance . They are known to show anti-inflammatory, antifungal, and antibacterial activities . Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives are selective A1-adenosine receptor antagonists .
Synthesis Analysis
The synthesis of new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (derivatives of 7-deazaadenine) were prepared through cyclo-condensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . All synthesized compounds were characterized on the basis of their spectral and microanalytical data .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine moiety . This moiety is present in some important antibiotics and bears structural resemblance to purines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has focused on developing synthetic methodologies for creating pyrrolo[2,3-d]pyrimidines and related compounds due to their potential biological activities. For instance, Khashi et al. (2015) described the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing a methodology starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and involving room-temperature reactions with triethyl orthoesters to afford corresponding imidic esters, which upon treatment with hydrazine hydrate yield 4-imino-3H-pyrrolo[2,3-d]pyrimidin-3-amines, later cyclized to the titled compounds under solvent-free conditions using acyl chlorides and DMAP as a catalyst (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Antibacterial and Antiproliferative Activities
Vazirimehr et al. (2017) synthesized two new pyrrolo[2,3-d]pyrimidines (7-deazapurines) and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The synthesis involved reacting 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with triethyl orthoformate followed by cyclocondensation, showcasing the structural versatility and potential pharmacological applications of these compounds (Vazirimehr, Davoodnia, Beyramabadi, Nakhaei-Moghaddam, & Tavakoli-Hoseini, 2017). Furthermore, Atapour-Mashhad et al. (2017) reported on the antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, highlighting the structural and concentration-dependent activation of these compounds against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating the significance of these structures in medicinal chemistry research (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).
Novel Compounds with Potential Biological Activities
Khashi et al. (2014) demonstrated the efficient DMAP-catalyzed synthesis of novel pyrrolo[2,3-D]pyrimidine derivatives bearing an aromatic sulfonamide moiety. These compounds, synthesized under solvent-free conditions, underline the diverse chemical modifications possible with pyrrolo[2,3-d]pyrimidin-4-amine structures and hint at potential applications in drug discovery (Khashi, Davoodnia, & Chamani, 2014).
Future Directions
The future directions for “N-cyclohexyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could involve further exploration of its biological activities. Given its structural resemblance to purines and the reported biological activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
properties
IUPAC Name |
N-cyclohexyl-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-4-10-18(11-5-1)21-16-28(20-14-8-3-9-15-20)24-22(21)23(25-17-26-24)27-19-12-6-2-7-13-19/h1,3-5,8-11,14-17,19H,2,6-7,12-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDDKOHIYBOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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